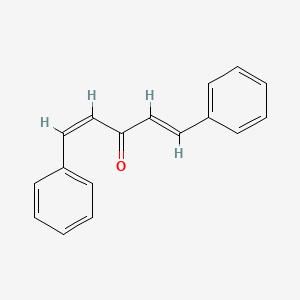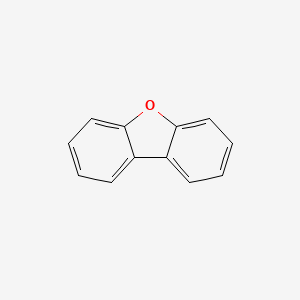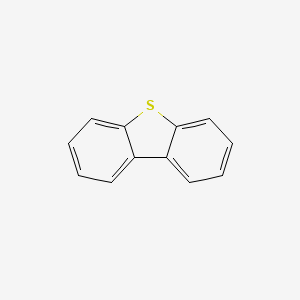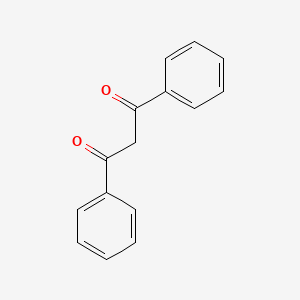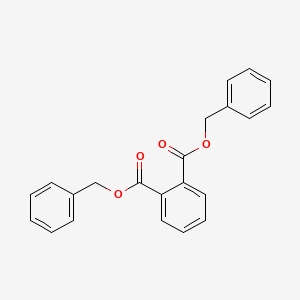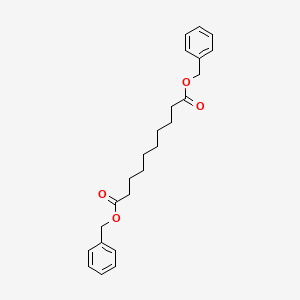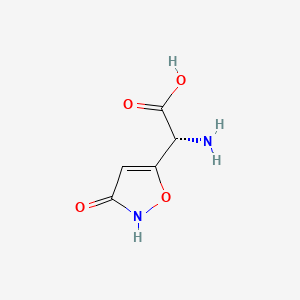
Neoline
Vue d'ensemble
Description
Neoline is a novel synthetic peptide developed by scientists at the University of California, Los Angeles. It is a short peptide composed of four amino acids, and it has been shown to have a wide range of potential applications in scientific research. This compound has been used in a variety of experiments, ranging from in vivo studies to in vitro studies, and it has been shown to have a wide range of biological activities.
Applications De Recherche Scientifique
Neuropathic Pain Alleviation
Neoline, identified as the active ingredient of processed aconite root (PA), has shown promising results in alleviating neuropathic pain. Studies indicate that both PA and this compound significantly reduce mechanical hyperalgesia in murine models. This includes pain induced by paclitaxel and partial ligation of the sciatic nerve. This compound has been suggested as a potential agent for treating neuropathic pain, demonstrating its effectiveness in various models of peripheral neuropathy (Tanimura et al., 2019).
Alzheimer's Disease Management
In the context of Alzheimer's disease (AD), this compound has been observed to improve memory and cognitive impairments in an AD mouse model. The substance reduces amyloid-beta plaque numbers and amyloid-β levels in the brain. This compound's chronic administration induced AMPK phosphorylation and decreased tau, amyloid-β, and BACE1 expression in the hippocampus, indicating therapeutic effects against neurodegenerative diseases like AD (Liu et al., 2021).
Inhibition of Nav1.7 Voltage-Gated Sodium Channel
Research has also shown that this compound inhibits Nav1.7 voltage-gated sodium channel (VGSC) current, which is relevant in the context of diabetic peripheral neuropathic pain. It has been demonstrated that this compound can ameliorate mechanical hyperalgesia in diabetic mice, suggesting its utility as a novel active ingredient for treating diabetic neuropathic pain through the inhibition of Nav1.7 VGSC current (Nakatani et al., 2020).
Pharmacokinetics and Bioavailability
Studies focusing on the pharmacokinetics and bioavailability of this compound, especially in animal models, provide important insights for further research. For instance, a study conducted on Beagle dogs investigated the pharmacokinetics and absolute bioavailability of this compound, offering a theoretical basis for its further study. This research indicates that this compound has a high absolute bioavailability in dogs, suggesting good absorption and potential for further investigation (Gong et al., 2015).
Mécanisme D'action
Target of Action
Neoline, also known as Dideacetyldelphisine, is a diterpene alkaloid
Biochemical Pathways
This compound is a metabolite produced during metabolic reactions in plants, specifically in several Aconitum species
Pharmacokinetics
One study suggests that this compound has a higher oral bioavailability compared to other similar compounds . This suggests that this compound may be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized, and then excreted.
Result of Action
This compound has been found to have therapeutic effects in certain contexts. For example, it has been reported to alleviate oxaliplatin-induced peripheral neuropathy in mice . This suggests that this compound may have neuroprotective effects, potentially by interacting with targets involved in neuronal function and pain signaling.
Propriétés
IUPAC Name |
11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO6/c1-5-25-10-22(11-29-2)7-6-15(26)24-13-8-12-14(30-3)9-23(28,16(13)18(12)27)17(21(24)25)19(31-4)20(22)24/h12-21,26-28H,5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRARAKHBJHWUHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963610 | |
| Record name | 20-Ethyl-6,16-dimethoxy-4-(methoxymethyl)aconitane-1,8,14-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
466-26-2 | |
| Record name | Dideacetyldelphisine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20-Ethyl-6,16-dimethoxy-4-(methoxymethyl)aconitane-1,8,14-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





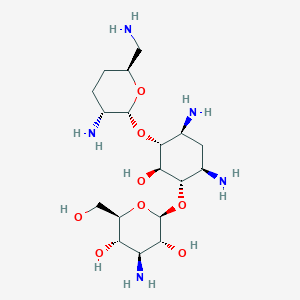
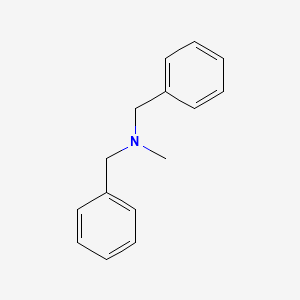

![Dibenz[a,h]anthracene](/img/structure/B1670416.png)
